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Compound of Interest

Compound Name: Hydroxymatairesinol

Cat. No.: B1246089

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the plant lignan 7-hydroxymatairesinol (HMR)
based on available clinical trial data. It details its efficacy, pharmacokinetics, and mechanism of
action, alongside a comparison with the alternative lignan, secoisolariciresinol diglucoside
(SDG), to offer a comprehensive overview for research and development professionals.

Overview of Hydroxymatairesinol (HMR)

7-hydroxymatairesinol is a naturally occurring plant lignan abundant in the knots of the
Norway spruce (Picea abies) and also found in whole grains.[1][2] It serves as a precursor to
the mammalian lignan enterolactone (ENL), which is formed through the action of gut
microbiota.[1][3] HMR and its metabolites, particularly ENL, are recognized for their
phytoestrogenic, antioxidant, and anti-inflammatory properties, making them subjects of
interest for various health applications.[4][5][6][7]

Clinical Efficacy and Pharmacokinetics of HMR

While a formal meta-analysis is not available, a key single-blind, parallel, dose-comparison
clinical study provides significant insights into HMR's performance in postmenopausal women.
The study evaluated a proprietary HMR product (HMRlignan™) for its effects on menopausal
symptoms.[1][2][3]
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Table 1: Pharmacokinetic Profile of HMR and its Metabolite Enterolactone (ENL) Data from a

single-dose (36 mg HMRIlignan™) analysis.

Time to Max
Parameter Analyte Value .
Concentration
Cmax 7-HMR 757.08 ng/mL 1 hour
Cmax ENL 4.8 ng/mL 24 hours

[1](21[3]

Table 2: Changes in Plasma Lignan Levels After 8 Weeks of Supplementation

Baseline to Week 8

Dosage Group Analyte p-value
Increase

Low-Dose (36

Plasma 7-HMR 191% <0.01
mg/day)
High-Dose (72

Plasma 7-HMR 1238% <0.05
mg/day)
Low-Dose (36

Plasma ENL 157% N/A
mg/day)
High-Dose (72

Plasma ENL 137% N/A

mg/day)

[1](21[3]

Table 3: Efficacy of HMR in Reducing Hot Flash Frequency
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Reduction in Mean
Dosage Group Endpoint Weekly Hot p-value
Flashes

Low-Dose (36

Baseline to Week 8 44% 0.029
mg/day)
High-Dose (72 )

Baseline to Week 4 55% 0.009
mg/day)
High-Dose (72 ) 50% (from 28.0 to

Baseline to Week 8 <0.05
mg/day) 14.3/week)
[1][3]

Study Design: A single-blind, parallel, pharmacokinetic and dose-comparison study.[1][2]

Participants: 22 healthy postmenopausal women not receiving hormone replacement
therapy.[1][2]

Intervention: Subjects were assigned to one of two groups for an 8-week period:
o Low-Dose Group: 36 mg/day of HMRIlignan™.,

o High-Dose Group: 72 mg/day of HMRIlignan™.[1][2]

Primary Outcomes:

o Plasma levels of 7-HMR and enterolactone (ENL).[1][2]

o Single-dose pharmacokinetic analysis for a subset of the low-dose group.[1][2]

Secondary Outcomes: Hot flash frequency and severity, safety data, and adverse event
reports.[1][2]

Safety: Doses up to 72 mg/day for 8 weeks were found to be safe and well-tolerated.[1][2]

Mechanism of Action and Signaling Pathways
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HMR exerts its biological effects through multiple pathways. After oral ingestion, it is converted
by gut bacteria into enterolactone, a compound with mild estrogenic activity.[3][4] This activity is
mediated through estrogen receptors (ER), influencing the expression of estrogen-responsive
genes.[4][8] Additionally, HMR and its isomers have demonstrated significant anti-inflammatory
effects by inhibiting key inflammatory signaling pathways.[9][10][11]

Anti-inflammatory & Antioxidant Effects
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Caption: HMR metabolism and its dual action on estrogenic and anti-inflammatory pathways.

Comparative Analysis: HMR vs. Secoisolariciresinol
Diglucoside (SDG)

Secoisolariciresinol diglucoside (SDG) is another prominent plant lignan, found primarily in
flaxseed.[12] Like HMR, SDG is metabolized to enterolactone and enterodiol. It has been
investigated for its potential role in breast cancer risk reduction.

A randomized, placebo-controlled Phase IIB trial evaluated SDG's effect on premenopausal
women at increased risk for breast cancer.[13]

Table 4: Efficacy of SDG on Breast Cell Proliferation Marker (Ki-67)

Median

. ) o p-value (vs.
Group Daily Dose Duration Change in Ki- ]
Baseline)
67
SDG (Brevail®) 50 mg 12 months -1.8% 0.001
Placebo N/A 12 months -1.2% 0.034
[13]
Note: The

difference in Ki-
67 change
between the
SDG and
placebo arms
was not
statistically
significant in the
primary analysis.
[13]

o Study Design: A multi-institutional, randomized, placebo-controlled phase IIB trial.[13]
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Participants: 180 premenopausal women at increased risk for breast cancer, with confirmed
breast tissue hyperplasia and Ki-67 positivity of 22%.[13]

Intervention: Participants were randomized 2:1 to receive either 50 mg/day of SDG
(Brevail®) or a placebo for 12 months.[13]

Primary Endpoint: The difference in the change in the proliferation marker Ki-67 between the
two groups, measured from benign breast tissue acquired via random periareolar fine needle
aspiration (RPFNA) at baseline and 12 months.[13]

Key Finding: While both groups saw a significant reduction in Ki-67 from their respective
baselines, the study did not find a significant difference between the SDG and placebo
groups. However, a secondary analysis noted a significant decrease in ERa gene expression
for the SDG group.[13]
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Caption: A standardized workflow for clinical trials investigating lignan-based interventions.

Summary and Conclusion

Clinical data demonstrates that hydroxymatairesinol is rapidly absorbed and metabolized to
enterolactone in postmenopausal women.[1][2] Supplementation at doses of 36-72 mg/day
appears safe and effective in significantly reducing the frequency of hot flashes, a common
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menopausal symptom.[1][3] Its mechanism of action involves a combination of mild estrogenic
activity and potent anti-inflammatory effects through the inhibition of NF-kB and ERK
phosphorylation and activation of the Nrf2 pathway.[4][10][11]

In comparison, secoisolariciresinol diglucoside (SDG) has been studied for its antiproliferative
effects in breast tissue. While a 12-month trial showed that 50 mg/day of SDG was safe and did
reduce the proliferation marker Ki-67 from baseline, it did not demonstrate a statistically
significant advantage over placebo in the primary endpoint.[13]

For drug development, HMR shows clear promise for managing menopausal symptoms,
supported by pharmacokinetic and efficacy data. In contrast, the clinical evidence for SDG in
breast cancer risk modulation is less definitive, though it shows biological activity. Both lignans
act as precursors to enterolactone, but their clinical applications and the strength of supporting
evidence currently differ, highlighting distinct avenues for future research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/20005303/
https://www.researchgate.net/publication/12429174_Hydroxymatairesinol_a_Novel_Enterolactone_Precursor_With_Antitumor_Properties_From_Coniferous_Tree_Picea_abies
https://www.researchgate.net/publication/6265318_Estrogenic_activity_of_7-hydroxymatairesinol_potassium_acetate_HMRlignan_from_Norway_spruce_Picea_abies_knots_and_of_its_active_metabolite_enterolactone_in_MCF-7_cells
https://www.researchgate.net/publication/259207919_Lignans_7-hydroxymatairesinol_and_7-hydroxymatairesinol_2_exhibit_anti-inflammatory_activity_in_human_aortic_endothelial_cells
https://pubmed.ncbi.nlm.nih.gov/24311533/
https://pubmed.ncbi.nlm.nih.gov/24311533/
https://pubmed.ncbi.nlm.nih.gov/28732803/
https://pubmed.ncbi.nlm.nih.gov/28732803/
https://pubmed.ncbi.nlm.nih.gov/28732803/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6299007/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6299007/
https://pubmed.ncbi.nlm.nih.gov/32312713/
https://pubmed.ncbi.nlm.nih.gov/32312713/
https://pubmed.ncbi.nlm.nih.gov/32312713/
https://www.benchchem.com/product/b1246089#meta-analysis-of-clinical-trials-involving-hydroxymatairesinol
https://www.benchchem.com/product/b1246089#meta-analysis-of-clinical-trials-involving-hydroxymatairesinol
https://www.benchchem.com/product/b1246089#meta-analysis-of-clinical-trials-involving-hydroxymatairesinol
https://www.benchchem.com/product/b1246089#meta-analysis-of-clinical-trials-involving-hydroxymatairesinol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1246089?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

